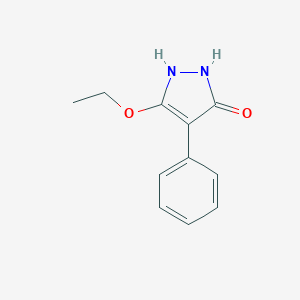
5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one is a chemical compound that belongs to the class of pyrazolones. It is a white crystalline solid that is soluble in organic solvents like ethanol and methanol. This compound has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one is not fully understood. However, it is believed that this compound works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one can reduce inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one have been studied extensively in scientific research. This compound has been found to reduce the production of prostaglandins, which are responsible for inflammation, pain, and fever. It has also been found to inhibit the activity of COX-2 enzymes, which are involved in the production of prostaglandins. Additionally, 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one has been found to possess antioxidant properties, which can help in reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one in lab experiments include its potential therapeutic applications in the treatment of inflammatory diseases. This compound has been found to possess anti-inflammatory, analgesic, and antipyretic properties, which can be useful in the development of new drugs for the treatment of arthritis and other inflammatory diseases. However, the limitations of using 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one in lab experiments include its potential toxicity and side effects. Further research is needed to determine the safety and efficacy of this compound for use in humans.
Orientations Futures
There are several future directions for the study of 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one. One potential direction is to study the potential therapeutic applications of this compound in the treatment of cancer. It has been found to possess antitumor properties, which can be useful in the development of new drugs for the treatment of cancer. Another potential direction is to study the safety and efficacy of this compound in humans. Further research is needed to determine the optimal dosage and administration of this compound for use in humans. Additionally, the potential side effects and toxicity of this compound need to be studied further.
Méthodes De Synthèse
The synthesis of 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one can be achieved by the reaction of ethyl acetoacetate with phenyl hydrazine in the presence of acetic acid. The resulting product is then treated with ethyl orthoformate to obtain the final compound.
Applications De Recherche Scientifique
5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one has been studied for its potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has also been studied for its potential use as a COX-2 inhibitor, which can help in the treatment of arthritis and other inflammatory diseases.
Propriétés
Numéro CAS |
119350-26-4 |
|---|---|
Nom du produit |
5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one |
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
5-ethoxy-4-phenyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11-9(10(14)12-13-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13,14) |
Clé InChI |
WLMNGPCTZDHMQE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=O)NN1)C2=CC=CC=C2 |
SMILES canonique |
CCOC1=C(C(=O)NN1)C2=CC=CC=C2 |
Synonymes |
3H-Pyrazol-3-one,5-ethoxy-1,2-dihydro-4-phenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



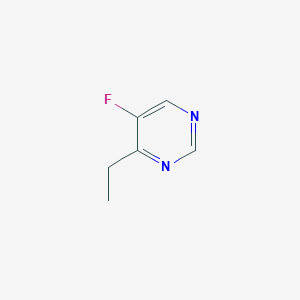
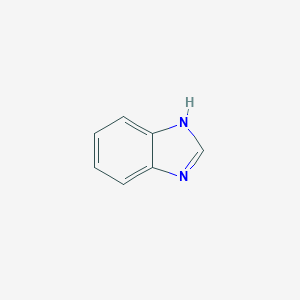
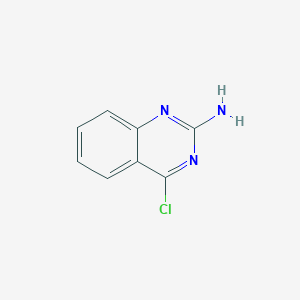
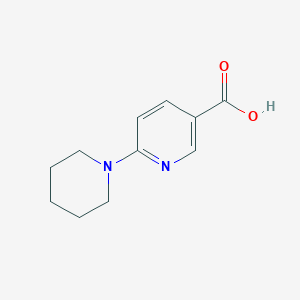
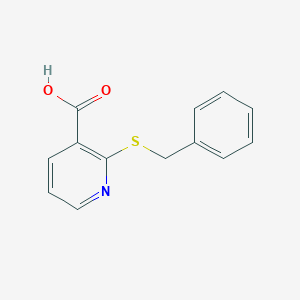

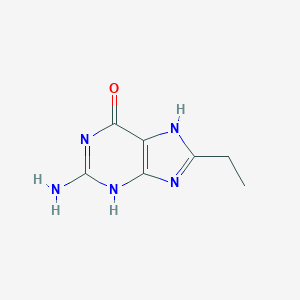
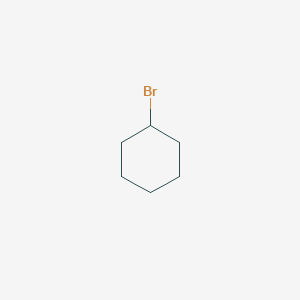
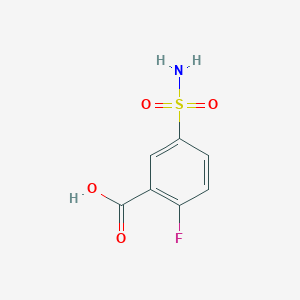
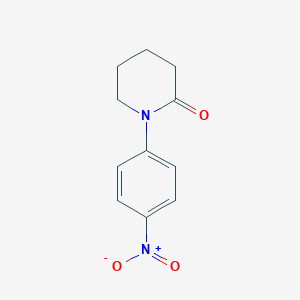
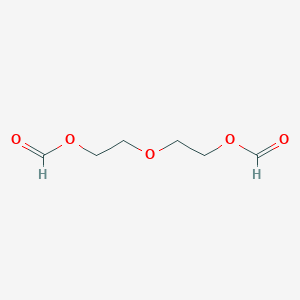
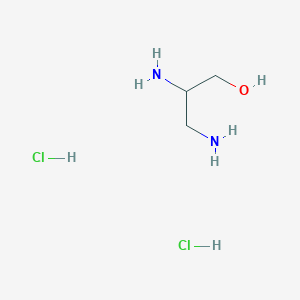
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B57423.png)
![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B57425.png)